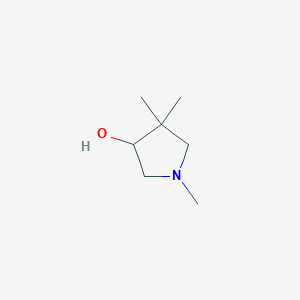

1,4,4-Trimethylpyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1,4,4-trimethylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-8(3)4-6(7)9/h6,9H,4-5H2,1-3H3 |

InChI Key |

WOBOUGNDDJHAKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC1O)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4,4 Trimethylpyrrolidin 3 Ol

Stereocontrolled Synthesis of the Pyrrolidine (B122466) Core

Achieving stereocontrol in the synthesis of the pyrrolidine core of 1,4,4-trimethylpyrrolidin-3-ol is paramount for producing enantiomerically pure final products. This control is typically managed through either enantioselective or diastereoselective strategies.

Enantioselective Pathways to this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. For this compound, this can be achieved through various methods, including the use of chiral catalysts. One notable approach involves the asymmetric hydrogenation of a prochiral precursor, 5,5-dimethyl-3-methylenepyrrolidin-2-one, using a chiral rhodium catalyst. This reaction sets the stereochemistry at the C4 position, which can then be carried forward to the final product.

Another enantioselective strategy involves enzymatic resolution. For instance, a racemic mixture of a precursor like methyl-2,4-dimethyl-4-nitro-pentanoate can be resolved using a lipase, such as Palatase 20000L. newdrugapprovals.org This enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)- or (R)-enantiomer with high enantiomeric excess. newdrugapprovals.orgnewdrugapprovals.org The resulting enantiomerically pure nitro-pentanoate can then be cyclized to form the chiral pyrrolidine ring. newdrugapprovals.orgnewdrugapprovals.org

| Precursor | Method | Reagent/Catalyst | Product | Enantiomeric Excess (ee) |

| 5,5-dimethyl-3-methylenepyrrolidin-2-one | Asymmetric Hydrogenation | Chiral Rhodium Catalyst | (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one | High |

| Racemic methyl-2,4-dimethyl-4-nitro-pentanoate | Enzymatic Resolution | Palatase 20000L Lipase | (2S)-2,4-dimethyl-4-nitro-pentanoate | >98% |

Diastereoselective Routes and Control Strategies

Diastereoselective synthesis is employed when a molecule has multiple stereocenters, and the goal is to control the relative stereochemistry between them. In the context of this compound, diastereoselectivity becomes important in reactions that form the pyrrolidine ring from a precursor that already contains a stereocenter.

One strategy involves the diastereoselective Michael addition of a nucleophile to a chiral acceptor. For instance, the addition of a thiol to an N-methacryloylcamphorsultam, which acts as a chiral auxiliary, can proceed with high diastereoselectivity. wikipedia.org While not a direct synthesis of the target molecule, this illustrates a general principle that can be applied to pyrrolidine synthesis.

More directly, multicomponent reactions, such as the double [3+2] cycloaddition of azomethine ylides, can generate multiple stereocenters in a single step with high diastereoselectivity, leading to complex pyrrolidine-fused tetracyclic compounds. rsc.org The principles of such reactions can be adapted to simpler systems. The stereochemical outcome is often dictated by the steric and electronic properties of the reactants and catalysts involved.

Precursor Chemistry and Cyclization Strategies

Synthesis from Nitro-Pentanoates and Subsequent Ring Closure

A well-documented route to substituted pyrrolidines involves the use of nitro-pentanoate precursors. Specifically, the synthesis of methyl-2,4-dimethyl-4-nitro-pentanoate serves as a key starting point. newdrugapprovals.orgnewdrugapprovals.org This precursor can be synthesized through the Michael addition of 2-nitropropane (B154153) to methyl methacrylate, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). newdrugapprovals.orgnewdrugapprovals.org

Once the nitro-pentanoate is obtained, the next crucial step is the reductive cyclization to form the pyrrolidine ring. This is typically achieved through catalytic hydrogenation, where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the ester functionality to form a lactam. Subsequent reduction of the lactam yields the desired pyrrolidine. For example, methyl (2S)-2,4-dimethyl-4-nitro-pentanoate can be hydrogenated to form (S)-3,5,5-trimethylpyrrolidin-2-one, which is then reduced to (S)-2,2,4-trimethylpyrrolidine. google.com

| Starting Materials | Catalyst/Reagents | Intermediate |

| 2-Nitropropane, Methyl methacrylate | DBU | Methyl-2,4-dimethyl-4-nitro-pentanoate |

| Methyl-2,4-dimethyl-4-nitro-pentanoate | H₂, Raney Nickel | (S)-3,5,5-trimethylpyrrolidin-2-one |

Approaches via Oxime Reduction and Intramolecular Cyclization

An alternative strategy for forming the pyrrolidine ring involves the intramolecular cyclization of unsaturated oximes. In this approach, a γ,δ-unsaturated oxime derivative is synthesized and then subjected to conditions that promote cyclization.

One method involves the reduction of the oxime to an amine or a related reactive species, which then attacks the intramolecular double bond. For instance, γ,δ-unsaturated O-acetyloximes can be treated with nickel powder and acetic acid to yield dihydropyrroles. psu.edu Another approach utilizes a radical cyclization pathway, where one-electron reduction of an O-2,4-dinitrophenyloxime derivative initiates the cyclization. psu.edu

A specific example leading to a related pyrrolidine involves the treatment of an allenyloxime with sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol. muni.cz This reduction of the oxime functionality facilitates an intramolecular cyclization to form the pyrrolidine-1-ol derivative. muni.cz

Utility of Chiral Auxiliaries in Pyrrolidine Ring Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org This strategy is highly effective in the synthesis of enantiomerically pure pyrrolidines.

Commonly used chiral auxiliaries include pseudoephedrine, oxazolidinones, and camphorsultam. wikipedia.org For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The resulting chiral amide can then undergo diastereoselective alkylation, where the chiral auxiliary directs the approach of the electrophile. wikipedia.org

In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to an acyclic precursor. The cyclization reaction then proceeds with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. After the formation of the pyrrolidine ring, the auxiliary is cleaved to yield the enantiomerically enriched product. For instance, (R)-α-methylbenzylamine has been used as a chiral auxiliary to prepare enantiomers of 3-amino-4,4-dimethylpyrrolidin-2-one (B1440770) from rac-pantolactam. researchgate.net

| Chiral Auxiliary | Application | Key Transformation |

| Pseudoephedrine | Diastereoselective alkylation | Formation of a chiral amide followed by alkylation |

| Camphorsultam | Diastereoselective Michael addition | Addition of a nucleophile to an N-acylcamphorsultam |

| (R)-α-Methylbenzylamine | Enantiodivergent synthesis | Preparation of enantiomeric pyrrolidin-2-ones |

Protecting Group Strategies for Selective Functionalization

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools to ensure chemoselectivity. bham.ac.uk These groups temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites of the molecule. libretexts.org For this compound, which contains a secondary amine and a tertiary alcohol, the strategic protection of the amine is often a critical consideration, especially when performing reactions that are incompatible with a free amine.

The nitrogen of the pyrrolidine ring is a nucleophilic and basic site. In many synthetic transformations, its reactivity must be suppressed to avoid side reactions. A common and effective strategy is the introduction of a protecting group onto the nitrogen atom. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. bham.ac.uk

Common Protecting Groups for the Pyrrolidine Nitrogen:

A variety of protecting groups can be employed for the pyrrolidine nitrogen. The selection depends on the specific chemical transformations planned for the rest of the molecule.

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., trifluoroacetic acid (TFA)) iris-biotech.de | Stable to a wide range of non-acidic conditions; widely used. |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; removable under neutral conditions. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) iris-biotech.de | Base-labile; often used in orthogonal protection schemes. iris-biotech.de |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Robust and stable to many reagents. libretexts.org |

Orthogonal Protection Strategies:

In more complex syntheses involving multiple functional groups, an orthogonal protection strategy is often necessary. This approach utilizes protecting groups that can be removed under different, specific conditions, allowing for the selective deprotection and reaction of one functional group while others remain protected. bham.ac.ukiris-biotech.de For a derivative of this compound that might require further functionalization, one could envision a scenario where the pyrrolidine nitrogen is protected with a Boc group, and another functional group elsewhere in the molecule is protected with a benzyl ether. The Boc group can be selectively removed with acid to allow for N-alkylation, while the benzyl ether remains intact, only to be removed later by hydrogenolysis.

Atom-Economical and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry and atom economy are increasingly integral to modern synthetic design, aiming to maximize the incorporation of reactant atoms into the final product, minimize waste, and use less hazardous substances. tandfonline.comacs.org

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. tandfonline.com Many classical synthetic methods exhibit poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product.

In the context of pyrrolidine synthesis, cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with alkenes, are highly atom-economical as all atoms from the two reactants are incorporated into the five-membered ring product. rsc.org Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, are another excellent example of an atom-economical approach to constructing complex molecules like substituted pyrrolidines. tandfonline.com

Green Chemistry Considerations:

A "green" synthesis of this compound would focus on several key areas:

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. Some modern pyrrolidine syntheses have been developed to be performed in a mixture of ethanol and water. rsc.orgrsc.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For instance, the development of efficient metal-based or organocatalysts can significantly reduce waste. acs.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can lead to faster and more efficient reactions. nih.gov

Renewable Feedstocks: While not always feasible for complex targets, the use of starting materials derived from renewable resources is a key goal of green chemistry.

A potential synthesis of a related compound, (S)-2,2,4-trimethylpyrrolidine, involves the use of reagents such as chloroform (B151607) and a phase transfer catalyst, followed by hydrogenation and reduction steps. google.com A green chemistry critique of such a route would highlight the use of a hazardous solvent (chloroform) and multiple steps that generate waste. An improved, greener synthesis of this compound might involve a one-pot multicomponent reaction using a recyclable catalyst in an environmentally benign solvent. acs.orgvjs.ac.vn

Comparison of Synthetic Approaches:

| Approach | Key Features | Atom Economy | Green Chemistry Alignment |

| Classical Linear Synthesis | Stepwise formation of bonds, often using stoichiometric reagents. | Often low to moderate. | Generally low due to solvent use and waste generation. |

| [3+2] Cycloaddition | Concerted or stepwise reaction of a 1,3-dipole with a dipolarophile. rsc.org | High to excellent. | Can be high, especially with catalytic and solvent-free methods. |

| Multicomponent Reactions (MCRs) | One-pot reaction of three or more starting materials. tandfonline.com | Excellent. | High, as they reduce the number of steps and can often be performed under greener conditions. tandfonline.comrsc.org |

The continued development of catalytic, atom-economical, and environmentally benign synthetic methods will be crucial for the efficient and sustainable production of this compound and other valuable pyrrolidine-based compounds.

Reactivity and Derivatization of 1,4,4 Trimethylpyrrolidin 3 Ol

Hydroxyl Group Transformations

The secondary alcohol of 1,4,4-Trimethylpyrrolidin-3-ol is a key site for chemical modification, allowing for esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters through reactions with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides. byjus.comchemguide.co.uk These reactions are typically catalyzed by acids or facilitated by coupling agents. chemguide.co.ukorgsyn.org For instance, esterification can be achieved by reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk Alternatively, more reactive acylating agents can be used under milder conditions. The formation of esters can be crucial for modifying the molecule's physicochemical properties.

Etherification, the conversion of the hydroxyl group to an ether, provides another route for derivatization. Standard methods like the Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed.

Table 1: Representative Hydroxyl Group Transformations

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Esterification | Acyl Chloride (R-COCl) | Ester (R-CO-O-) |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (R-CO-O-) |

| Etherification | Alkyl Halide (R'-X) + Base | Ether (R'-O-) |

Oxidation and Reduction Chemistry

The secondary alcohol functionality can be oxidized to the corresponding ketone, 1,4,4-trimethylpyrrolidin-3-one. evitachem.comdocbrown.info This transformation is a common and important reaction in organic synthesis. organic-chemistry.orgrug.nl Various oxidizing agents can be employed, with the choice often depending on the desired selectivity and reaction scale. savemyexams.com Common reagents include chromium-based compounds, such as potassium dichromate (K₂Cr₂O₇) in an acidic medium, or milder, more selective modern reagents. docbrown.infochemguide.co.uk The oxidation reaction proceeds by removing the hydrogen from the hydroxyl group and a hydrogen from the C3 carbon. chemguide.co.uk

The resulting ketone, 1,4,4-trimethylpyrrolidin-3-one, is a valuable intermediate for further functionalization. While the hydroxyl group itself is already in a reduced state, the ketone can be reduced back to the alcohol, often with stereochemical control, to access specific diastereomers if chiral centers are present.

Nucleophilic Substitution at the C3-Position

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. libretexts.org Therefore, to facilitate substitution at the C3 position, the -OH group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. wikipedia.org This two-step sequence involves an initial activation of the alcohol, followed by the displacement of the newly formed leaving group by a nucleophile. wikipedia.org

Nitrogen Atom Reactivity

The tertiary nitrogen atom in the pyrrolidine (B122466) ring also possesses reactivity that can be exploited for derivatization.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the nitrogen atom of this compound can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. beilstein-journals.org This reaction introduces a permanent positive charge on the nitrogen atom and attaches a new alkyl group. The quaternization can significantly alter the molecule's solubility and biological activity. The reaction conditions, such as the choice of solvent and alkylating agent, can influence the efficiency of the quaternization process. beilstein-journals.org

While N-acylation is not a typical reaction for tertiary amines, the formation of related species or reactions at the nitrogen center under specific conditions may be possible, though less common than quaternization.

Formation of N-Oxides and Related Species

The tertiary amine can be oxidized to form the corresponding N-oxide. mdpi.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.comnih.gov The formation of an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and polarity of the molecule. researchgate.net N-oxides are often used as intermediates in synthesis or to modify the pharmacological profile of a parent amine. mdpi.comnih.gov

Table 2: Representative Nitrogen Atom Transformations

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation (Quaternization) | Alkyl Halide (R-X) | Quaternary Ammonium Salt |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) or m-CPBA | N-Oxide |

Information regarding "this compound" is currently limited in publicly accessible scientific literature.

Following a comprehensive search of available chemical databases and scholarly articles, it has been determined that there is a notable lack of specific research published on the reactivity and derivatization of the chemical compound This compound .

Specifically, detailed research findings concerning the "Transformations Involving Methyl Groups" and the use of the "this compound Scaffold" in "Multi-Component Reactions" are not sufficiently available to construct a scientifically rigorous and detailed article as per the requested outline.

While general principles of pyrrolidine chemistry, the impact of gem-dimethyl groups on reactivity, and the mechanisms of multi-component reactions are well-documented for other compounds, direct experimental data or theoretical studies on this compound in these contexts are absent from the reviewed sources. The steric hindrance provided by the gem-dimethyl group at the C4 position and the methyl group at the nitrogen atom likely influences its reactivity, but specific transformations of these methyl groups have not been described. Similarly, its incorporation into well-known multi-component reactions such as the Ugi or Passerini reactions has not been documented in the available literature.

Due to the absence of specific research findings for this compound, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time. Constructing such an article would require speculation and extrapolation from related but distinct chemical systems, which would not meet the required standards of scientific accuracy and specificity for the subject compound.

Further empirical research and publication in peer-reviewed journals are necessary to provide the detailed information required to fulfill this request.

Stereochemical Aspects in the Research of 1,4,4 Trimethylpyrrolidin 3 Ol

Configurational Stability and Epimerization Studies

The configurational stability of chiral centers is a critical factor in the synthesis and application of stereoisomerically pure compounds. In 1,4,4-trimethylpyrrolidin-3-ol, the stereocenter at the C3 position, bearing the hydroxyl group, is of particular interest. The stability of this center is influenced by factors such as the solvent, temperature, and the presence of acidic or basic conditions.

Research on related pyrrolidine (B122466) structures suggests that the stereocenters in the pyrrolidine ring can be susceptible to epimerization, which is the change in the configuration at one of several stereogenic centers in a molecule. nih.govrsc.org For instance, in some N-protected 3-hydroxypyrrolidine derivatives, epimerization at the C3 position has been observed under certain reaction conditions, potentially through the formation of an iminium ion intermediate. nih.govrsc.org The gem-dimethyl group at the C4 position in this compound may influence the ring's conformation and, consequently, the stability of the C3 stereocenter. Studies on other substituted pyrrolidines have shown that the nature and position of substituents play a significant role in the configurational stability of the molecule. nih.govnih.gov While direct studies on the epimerization of this compound are not extensively documented, it is a crucial aspect to consider during its synthesis and derivatization to maintain stereochemical integrity. nih.gov

Diastereoisomeric and Enantiomeric Purity Assessment in Synthetic Protocols

The synthesis of a specific stereoisomer of this compound necessitates reliable methods for assessing its diastereomeric and enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful techniques for separating and quantifying enantiomers and diastereomers of chiral pyrrolidines. csic.es Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly in the presence of chiral shift reagents, can be employed to determine the enantiomeric excess of chiral compounds. mdpi.com

For substituted pyrrolidines, diastereomeric purity is often assessed by standard chromatographic and spectroscopic methods such as thin-layer chromatography (TLC), NMR spectroscopy, and mass spectrometry. core.ac.uk The relative stereochemistry of diastereomers can be determined using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com The enantiomeric excess (ee) of chiral pyrrolidine derivatives is a critical parameter, and its determination is essential in asymmetric synthesis. rsc.org

Table 1: Illustrative Analytical Methods for Purity Assessment of Chiral Pyrrolidines

| Analytical Technique | Principle | Application for this compound (Illustrative) |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of the (3R)- and (3S)-enantiomers. |

| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Analysis of the enantiomeric composition of volatile derivatives. |

| ¹H NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Determination of enantiomeric excess by integration of shifted signals. |

| NOESY NMR | Detection of through-space proton-proton interactions. | Elucidation of the relative stereochemistry of diastereomers (cis/trans). |

| Mass Spectrometry | Ionization and mass-to-charge ratio analysis. | Confirmation of molecular weight and structural characterization. |

Chiral Resolution Techniques for Racemic this compound

When a synthesis yields a racemic mixture of this compound, chiral resolution is necessary to separate the enantiomers. Several techniques are commonly employed for the resolution of racemic amino alcohols and related compounds.

One classical method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. google.com These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequently, the pure enantiomer can be recovered by treating the separated salt with a base.

Enzymatic kinetic resolution is another powerful technique. rsc.org Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. rsc.org The resulting acylated and unreacted enantiomers can then be separated by chromatography. This method is often highly enantioselective and proceeds under mild conditions.

Table 2: Common Chiral Resolution Techniques for Racemic Amino Alcohols

| Resolution Technique | Description | Potential Application for this compound |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. | Use of chiral acids like tartaric acid to resolve the racemic base. |

| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer. | Lipase-catalyzed acylation to separate the enantiomers. |

| Chiral Chromatography | Preparative HPLC or GC with a chiral stationary phase. | Direct separation of enantiomers on a preparative scale. |

Influence of Stereochemistry on Derivative Reactivity Profiles

The specific stereochemistry of this compound can significantly influence the reactivity and properties of its derivatives. Chiral pyrrolidine derivatives are widely used as chiral auxiliaries, ligands in asymmetric catalysis, and as key building blocks in the synthesis of biologically active molecules. acs.orgemich.edu The spatial arrangement of the substituents on the pyrrolidine ring dictates how these derivatives interact with other molecules, thereby controlling the stereochemical outcome of a reaction.

For instance, when used as a chiral auxiliary, the stereochemistry of the pyrrolidine ring can direct the approach of a reactant to a prochiral center, leading to the preferential formation of one enantiomer of the product. researchgate.net In organocatalysis, chiral pyrrolidine derivatives can act as catalysts, where their stereochemistry is crucial for achieving high enantioselectivity in reactions such as aldol (B89426) or Michael additions. nih.govresearchgate.net The hydroxyl group at the C3 position and the methyl groups can create a specific chiral environment that influences the transition state of the catalyzed reaction. nih.gov Therefore, the synthesis of enantiomerically pure this compound is a prerequisite for its effective application in stereoselective synthesis.

Table 3: Illustrative Influence of Stereochemistry on Reactivity of Pyrrolidine Derivatives

| Application | Role of Stereochemistry | Example from Related Systems |

| Chiral Auxiliary | Controls the facial selectivity of reactions on an attached substrate. | A chiral pyrrolidine auxiliary directing the alkylation of an enolate. |

| Organocatalyst | Creates a chiral environment to favor the formation of one enantiomer. | Proline and its derivatives catalyzing asymmetric aldol reactions. nih.gov |

| Chiral Ligand | Forms a chiral metal complex that catalyzes asymmetric transformations. | Chiral pyrrolidine-based ligands in asymmetric hydrogenation. |

| Bioactive Molecule | Determines the binding affinity and selectivity for a biological target. | Enantiomers of a drug exhibiting different pharmacological activities. |

Applications As Chiral Catalysts and Ligands in Asymmetric Synthesis

Development of 1,4,4-Trimethylpyrrolidin-3-ol Derived Organocatalysts

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthetic chemistry. Chiral amines, particularly those based on the pyrrolidine (B122466) framework, are prominent due to their ability to activate substrates through the formation of enamine or iminium ion intermediates. nih.gov

Bifunctional organocatalysts that combine a pyrrolidine moiety with a thiourea (B124793) group have proven to be powerful tools in asymmetric synthesis. The pyrrolidine acts as a Lewis base to activate one substrate (e.g., a ketone or aldehyde), while the thiourea moiety acts as a Brønsted acid, activating the electrophile through double hydrogen-bonding. This dual activation strategy is highly effective in reactions such as Michael additions and aldol (B89426) reactions.

A review of the scientific literature indicates that while the development of pyrrolidine-thiourea catalysts is a robust field of study, specific research detailing the synthesis and application of thiourea-type organocatalysts derived directly from a this compound backbone is not prominently documented. The synthetic pathways to create such bifunctional catalysts typically involve linking a pyrrolidinylamine to an isothiocyanate. However, performance data, yields, and enantioselectivities for catalysts specifically incorporating the this compound scaffold have not been found in available research.

Beyond thioureas, the pyrrolidine scaffold can be integrated with other functional groups to create a variety of chiral Brønsted acid or base organocatalysts. The hydroxyl group present in this compound, in combination with the tertiary amine, offers potential for cooperative catalysis. The development of chiral Brønsted acids and bases is a significant area of organocatalysis, enabling a wide array of enantioselective transformations.

Despite the potential of the this compound structure, a detailed investigation into its application as a standalone chiral Brønsted acid/base organocatalyst or as a precursor for more complex catalysts (other than thioureas) does not appear to be a focus of the current body of published research. Consequently, there are no specific findings on its catalytic activity, substrate scope, or the stereochemical outcomes it might induce in asymmetric reactions.

Design of Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions

The modification of metal centers with chiral ligands is a fundamental strategy for achieving enantioselectivity in transition metal catalysis. The stereochemical environment created by the ligand dictates the facial selectivity of substrate approach to the metal, thereby controlling the chirality of the product. Pyrrolidine derivatives are frequently used as backbones for chiral ligands. nih.gov

N-Heterocyclic carbenes (NHCs) are a class of ligands prized for their strong σ-donating properties and their ability to form robust bonds with transition metals, leading to highly stable and active catalysts. Chiral NHCs are of great interest for asymmetric catalysis. The incorporation of a chiral unit, such as a substituted pyrrolidine, onto the NHC backbone is a common strategy for inducing enantioselectivity.

Analogue research shows that various chiral backbones are used to create effective NHC ligands. However, a specific investigation into the incorporation of the this compound scaffold into NHC ligands is not detailed in the available scientific literature. The synthesis of such a ligand and its subsequent performance in catalytic reactions remains an unexplored area.

The effectiveness of a chiral ligand is fundamentally dependent on its ability to coordinate with a metal center in a well-defined manner. For this compound, the nitrogen atom and the oxygen atom of the hydroxyl group present potential bidentate (N,O) chelation sites. The gem-dimethyl group at the C4 position would likely influence the conformation of the five-membered ring and, consequently, the geometry of the resulting metal complex.

A search for studies on the chelation and coordination chemistry of this compound with various transition metal centers did not yield specific results. Research on its binding affinities, the stability constants of its metal complexes, and the structural characterization of such complexes (e.g., via X-ray crystallography) has not been published, precluding a detailed discussion of its properties as a chelating ligand.

The ultimate test of a chiral ligand is its performance in an enantioselective catalytic reaction. Pyrrolidine-based ligands have been successfully applied in numerous transformations, including hydrogenations, cycloadditions, and cross-coupling reactions. nih.govnih.gov

Given the lack of published research on the synthesis of ligands derived from this compound and their coordination chemistry, there is correspondingly no data available on their application in enantioselective catalysis. Reports detailing the use of such ligands in specific reactions, along with associated data on conversion rates, product yields, and enantiomeric excess, could not be located. Therefore, a detailed analysis of their catalytic efficacy is not possible at this time.

Computational and Theoretical Investigations of 1,4,4 Trimethylpyrrolidin 3 Ol

Prospective Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,4,4-Trimethylpyrrolidin-3-ol, these methods could provide significant insights.

Potential Conformational Analysis and Energy Landscapes

The five-membered pyrrolidine (B122466) ring is known for its conformational flexibility, typically adopting envelope or twist conformations. For this compound, the presence of a hydroxyl group and three methyl groups would create a complex potential energy surface. A computational study would likely involve:

Geometry Optimization: Using methods like Density Functional Theory (DFT), the three-dimensional structures of various possible conformers would be optimized to find their lowest energy states.

Energy Landscape Mapping: By systematically rotating the bonds and mapping the resulting energy changes, a detailed energy landscape could be constructed. This would identify the most stable conformers and the energy barriers between them. The relative energies of conformers where the hydroxyl group is in an axial versus an equatorial position would be of particular interest.

Hypothetical Hydrogen Bonding Interactions and Intramolecular Dynamics

The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor. This allows for both intermolecular and intramolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: A key investigation would be to determine if an intramolecular hydrogen bond can form between the hydroxyl group and the nitrogen atom of the pyrrolidine ring. Quantum mechanical calculations could predict the strength and geometry of such a bond and how it influences the preferred conformation of the ring.

Intermolecular Interactions: In a condensed phase, intermolecular hydrogen bonds would dominate, leading to dimers or larger clusters. Computational studies could model these interactions to predict properties like boiling point and solubility.

Prospective Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be instrumental in understanding the mechanisms of chemical reactions, including those to synthesize or derivatize this compound.

Potential Transition State Analysis of Key Synthetic Steps

While specific synthetic routes for this compound are not detailed in the available literature, a common approach to synthesizing similar pyrrolidinols involves the reduction of a corresponding pyrrolidinone. Computational analysis of such a reaction would involve:

Locating Transition States: Quantum mechanical methods can be used to find the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: The energy difference between the reactants and the transition state—the activation energy—can be calculated to predict reaction rates and feasibility. For example, in a borohydride (B1222165) reduction of a ketone, the transition state would model the approach of the hydride to the carbonyl carbon.

Rationalizing Stereoselectivity in Potential Derivatization Reactions

If this compound were to be used as a chiral building block, understanding the stereoselectivity of its reactions would be crucial. Computational modeling could help rationalize why one stereoisomer is formed preferentially over another by comparing the energies of the different transition states leading to each product.

Prospective Advanced Docking and Molecular Dynamics Simulations

In the context of ligand design, molecular docking and dynamics simulations are essential tools. Although no such studies have been published for this compound, these techniques could be used to explore its potential as a scaffold for new molecules.

Molecular Docking: This technique would involve computationally placing this compound into the binding site of a protein to predict its binding orientation and affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be run to observe the dynamic behavior of the ligand-protein complex over time. This would provide insights into the stability of the binding pose and the key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain it.

Spectroscopic Parameter Prediction and Validation

The structural elucidation of novel or complex organic molecules like this compound relies heavily on spectroscopic techniques. The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the unambiguous assignment of molecular structures and conformations. Computational methods can predict spectroscopic parameters, which are then validated against experimental data, offering a high degree of confidence in the structural assignment. researchgate.netq-chem.com

Computational Approaches to Spectroscopic Prediction

Modern computational chemistry offers a suite of tools to predict the spectroscopic properties of molecules with remarkable accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to model molecular structures and their corresponding spectra. researchgate.net The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G*, 6-311++G(2d,2p)) is crucial for the accuracy of the prediction. researchgate.net These calculations yield optimized molecular geometries from which various spectroscopic parameters can be derived, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. q-chem.com The validation process involves a meticulous comparison of these computationally derived parameters with those obtained from experimentally recorded spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Computational models predict the ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the electronic environment of each nucleus. q-chem.comumich.edu

For this compound, theoretical calculations would determine the magnetic shielding for each unique proton and carbon atom. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). q-chem.com A strong correlation between the predicted and experimental chemical shifts serves as a primary method for validating the proposed structure.

Below is a table illustrating the kind of data generated in such a comparative study, showing predicted values alongside typical experimental ranges for the functional groups present in the molecule.

Table 1: Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Typical Experimental ¹H Range (ppm) | Predicted ¹³C Chemical Shift (ppm) | Typical Experimental ¹³C Range (ppm) |

|---|---|---|---|---|

| C4-CH₃ (gem-dimethyl) | 1.05 - 1.20 | 1.00 - 1.30 | 25 - 30 | 24 - 32 |

| N-CH₃ | 2.20 - 2.40 | 2.10 - 2.50 | 40 - 45 | 38 - 46 |

| C2-H₂ | 2.50 - 2.80 | 2.40 - 2.90 | 55 - 60 | 54 - 62 |

| C5-H₂ | 2.30 - 2.60 | 2.20 - 2.70 | 65 - 70 | 63 - 71 |

| C3-H | 3.80 - 4.10 | 3.70 - 4.20 | 70 - 75 | 68 - 76 |

Note: Predicted values are hypothetical examples based on typical computational outputs for similar heterocyclic amines. Experimental ranges are generalized from established spectroscopic data for related structures. rsc.orgnih.govacs.org

Furthermore, the prediction of ³J(HH) coupling constants is vital for confirming the stereochemistry of the pyrrolidine ring. The magnitude of these couplings is dependent on the dihedral angle between adjacent C-H bonds, allowing for the differentiation between various ring conformations (e.g., envelope or twist forms). researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spcmc.ac.in Computational methods calculate the harmonic vibrational frequencies and their corresponding intensities. q-chem.com These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve the match with experimental data. researchgate.net

The validation of the structure of this compound would involve comparing its predicted IR spectrum with an experimentally obtained one, for instance, using an Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectrometer. researchgate.net Key vibrational modes would be scrutinized.

Table 2: Comparison of Predicted vs. Experimental IR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Alcohol | 3350 - 3450 | 3200 - 3600 (broad) |

| C-H Stretch | Alkane | 2850 - 3000 | 2850 - 2960 |

| C-N Stretch | Amine | 1180 - 1250 | 1150 - 1280 |

Note: Predicted values are hypothetical examples based on typical computational outputs. Experimental ranges are generalized from established spectroscopic data. rsc.orgspcmc.ac.in

A close match between the positions and relative intensities of the major peaks in the predicted and experimental spectra would provide strong corroborating evidence for the molecular structure of this compound.

Advanced Spectroscopic and Structural Elucidation of 1,4,4 Trimethylpyrrolidin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1,4,4-trimethylpyrrolidin-3-ol, offering precise information about the chemical environment of each nucleus.

NMR spectroscopy is instrumental in determining the relative and absolute stereochemistry of chiral centers within the pyrrolidine (B122466) ring. For substituted pyrrolidines, the motional restrictions of the ring allow it to act as a turn inducer in larger molecules. The pyrrolidine ring typically exhibits two primary puckering modes, C-4 (Cγ) exo and endo envelope conformers, the ratio of which can be influenced by substituents. nih.gov

The introduction of sterically demanding groups, such as a tert-butyl group at the C-4 position, can strongly favor a pseudoequatorial orientation, leading to specific puckering effects on the pyrrolidine ring. nih.gov The analysis of coupling constants (J-values) between protons on adjacent carbons provides critical information about their dihedral angles, which in turn defines the ring's conformation and the relative orientation of substituents. For instance, the interpretation of the pyrrolidine region in the ¹H NMR spectrum can reveal diagnostic AA'BB' coupling patterns for diastereotopic hydrogens, allowing for detailed conformational analysis. researchgate.net

Table 1: Representative ¹H NMR Data for a Substituted Pyrrolidine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 5.06 | m | - |

| H-3 | 2.11 | quintet | J = 7.4 |

| H-5 | 3.41 | t | J = 7.3 |

| N-CH₃ | 2.87 | s | - |

Note: This table is illustrative and based on general data for pyrrolidine derivatives. mdpi.com Specific values for this compound would require experimental data.

Dynamic NMR (DNMR) techniques are employed to study the conformational dynamics of the pyrrolidine ring. The five-membered ring of pyrrolidine is not planar and undergoes rapid conformational exchange between various envelope and twist forms at room temperature. researchgate.net By varying the temperature, it is possible to slow down these conformational interconversions to the NMR timescale, allowing for the observation and characterization of individual conformers.

Computational chemistry, in conjunction with experimental NMR data, is a valuable tool for these studies. By calculating the NMR chemical shifts for different low-energy conformers and comparing them to the experimental spectra, a more accurate picture of the conformational landscape can be developed. researchgate.net

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The presence of a nitrogen atom in the molecule is often indicated by the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

In the mass spectrum of cyclic amines like pyrrolidine derivatives, the molecular ion peak is typically discernible unless the α-carbon is substituted. whitman.edu A prominent peak corresponding to the loss of a hydrogen atom from the α-carbon is also common. whitman.edu The fragmentation of aliphatic amines is characterized by α-cleavage, where the bond between the carbon atoms nearest to the nitrogen is broken. libretexts.org For pyrrolidine derivatives, this can involve the cleavage of the ring. whitman.edu

The fragmentation pathways of protonated α-pyrrolidinophenone cathinones, which share the pyrrolidine core, have been studied in detail. A common fragmentation involves the loss of the pyrrolidine moiety as a neutral species. researchgate.net The specific fragmentation pattern of this compound would be influenced by the hydroxyl group and the three methyl groups. The analysis of amino alcohols by mass spectrometry often involves derivatization to enhance volatility and stability. nih.gov

Table 2: Predicted Key Fragmentation Ions for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]+• | C₇H₁₅NO+• | Molecular Ion |

| [M-CH₃]+ | C₆H₁₂NO+ | Loss of a methyl group |

| [M-H₂O]+• | C₇H₁₃N+• | Dehydration |

Note: This table is predictive and based on general fragmentation rules for amino alcohols and cyclic amines. libretexts.orgwhitman.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. fiveable.meamericanpharmaceuticalreview.com

The IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine would appear in a similar region. C-H stretching vibrations of the methyl and methylene (B1212753) groups on the pyrrolidine ring would be observed in the 3000-2850 cm⁻¹ range. dtic.mil The C-N stretching vibration would likely appear in the 1250-1020 cm⁻¹ region.

Raman spectroscopy provides complementary information. Symmetric vibrations tend to be more intense in Raman spectra, while asymmetric vibrations are often stronger in IR spectra. fiveable.me For five-membered heterocyclic compounds, detailed analysis of the C-H stretching region can provide insights into the molecular structure. cdnsciencepub.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| N-H | Stretching | 3500-3300 |

| C-H (alkyl) | Stretching | 3000-2850 |

| C-N | Stretching | 1250-1020 |

| C-O | Stretching | 1260-1000 |

Note: These are general ranges and the exact positions of the bands can be influenced by the specific molecular environment and intermolecular interactions. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (For suitable derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. thieme-connect.de While obtaining suitable single crystals of this compound itself might be challenging, derivatization can yield crystalline materials amenable to X-ray diffraction analysis.

The analysis of a suitable derivative would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the pyrrolidine ring's conformation. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration by analyzing the anomalous scattering of X-rays. mit.edu This technique has been successfully applied to determine the absolute structure of other chiral pyrrolidine derivatives. nih.govnih.gov The crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, that govern the packing of the molecules in the solid state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds like this compound. encyclopedia.pub

The ECD spectrum is highly sensitive to the spatial arrangement of atoms in a molecule. encyclopedia.pub The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a particular enantiomer. By comparing the experimental ECD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory), the absolute configuration of the molecule can be assigned. nih.govnih.gov

Furthermore, ECD can be used as a detector in high-performance liquid chromatography (HPLC) to determine the enantiomeric purity of a sample. nih.gov The g-factor, which is the ratio of the circular dichroism to the absorbance, is a measure of enantiomeric composition and can be used to quantify the levels of enantiomeric impurities. nih.gov

Future Research Directions and Methodological Innovations

Integrated Synthetic and Computational Approaches

The synergy between synthetic chemistry and computational modeling offers a powerful paradigm for accelerating the discovery and optimization of chemical processes. For a molecule like 1,4,4-Trimethylpyrrolidin-3-ol, this integrated approach can provide deep mechanistic insights and predict optimal synthetic pathways, saving significant time and resources in the laboratory.

Future synthetic efforts towards this compound and its analogs would greatly benefit from the application of computational chemistry. Density Functional Theory (DFT) calculations, for instance, can be employed to elucidate reaction mechanisms, predict transition states, and calculate activation energies for various potential synthetic routes. acs.orgacs.org This predictive power allows for the in silico screening of different catalysts, solvents, and reaction conditions to identify the most promising candidates for experimental validation. For example, computational studies on the synthesis of other pyrrolidine (B122466) derivatives have successfully rationalized stereochemical outcomes and identified key intermediates, guiding the development of more efficient and selective reactions. acs.orgacs.org

An integrated workflow could involve the computational modeling of several plausible synthetic disconnections for this compound. Key reaction types to investigate would include reductive aminations of suitable diketones, intramolecular cyclizations of amino alcohols, and multicomponent reactions. The computational data generated would inform the selection of the most energetically favorable pathways for laboratory synthesis. This iterative loop of prediction and experimentation is a cornerstone of modern chemical research and could be instrumental in developing a robust and scalable synthesis for this target molecule.

Table 1: Hypothetical Integrated Workflow for this compound Synthesis

| Step | Action | Tools/Methods | Desired Outcome |

| 1 | Propose Synthetic Routes | Retrosynthetic analysis | Multiple potential pathways to the target molecule. |

| 2 | Computational Modeling | DFT, Ab initio calculations | Reaction energy profiles, transition state geometries, predicted yields and stereoselectivity. |

| 3 | Prioritize Routes | Analysis of computational data | Selection of the most energetically favorable and potentially highest-yielding synthetic route. |

| 4 | Experimental Validation | Laboratory synthesis | Synthesis of this compound and comparison of results with computational predictions. |

| 5 | Optimization | Feedback loop | Refinement of reaction conditions based on experimental outcomes and further computational analysis. |

Novel Functional Materials Incorporating this compound Substructures

The incorporation of pyrrolidine and its derivatives into polymeric and solid-state materials is a rapidly growing field of research. These heterocyclic units can impart unique properties, including catalytic activity, chirality, and enhanced thermal and electrochemical stability. The this compound substructure, with its combination of a tertiary amine, a hydroxyl group, and stereocenters, presents an intriguing building block for the design of novel functional materials.

One promising area of exploration is the development of catalytic microporous polymers . By incorporating the this compound moiety into a porous organic polymer (POP) framework, it may be possible to create heterogeneous catalysts for a variety of organic transformations. acs.orgcmu.edu The pyrrolidine nitrogen could act as a basic site or, after quaternization, as a phase-transfer catalyst, while the hydroxyl group could participate in hydrogen bonding interactions or serve as a site for further functionalization. The inherent porosity of the polymer backbone would allow for efficient diffusion of substrates and products, and the heterogeneous nature of the catalyst would facilitate easy separation and recycling. cmu.edu

Another avenue of research lies in the development of pyrrolidinium-based ionic liquids and polymer electrolytes . Quaternization of the pyrrolidine nitrogen in this compound would yield a pyrrolidinium cation, which could be paired with various anions to form ionic liquids. These materials are of great interest for applications in energy storage, particularly as electrolytes in lithium-ion batteries, due to their high ionic conductivity, low volatility, and wide electrochemical stability windows. acs.orgacs.org The presence of the hydroxyl group and methyl substituents on the pyrrolidine ring could be used to fine-tune the physical and electrochemical properties of the resulting ionic liquids. acs.orgacs.org Furthermore, these pyrrolidinium monomers could be polymerized to create solid-state electrolytes, which offer potential safety advantages over traditional liquid electrolytes.

Table 2: Potential Functional Materials Based on this compound

| Material Class | Potential Application | Key Feature from Substructure |

| Catalytic Porous Organic Polymers | Heterogeneous catalysis | Basic nitrogen site, functionalizable hydroxyl group |

| Chiral Porous Polymers | Asymmetric organocatalysis | Inherent chirality of the pyrrolidinol unit |

| Pyrrolidinium Ionic Liquids | Battery electrolytes, specialty solvents | Quaternized nitrogen, tunable properties from substituents |

| Poly(ionic liquid)s | Solid-state electrolytes | Polymerizable pyrrolidinium monomer |

| Functionalized Resins | Scavengers, supports for synthesis | Reactive hydroxyl and amine functionalities |

Bio-inspired Synthetic Routes to Pyrrolidine Systems

Nature provides a rich blueprint for the synthesis of complex molecules, often employing elegant and efficient enzymatic and cascade reactions. Bio-inspired synthetic strategies that mimic these natural processes are becoming increasingly important in modern organic chemistry. For the synthesis of substituted pyrrolidines like this compound, several bio-inspired approaches could be envisioned.

One such approach is the use of enzymatic catalysis . Enzymes offer unparalleled selectivity and can operate under mild reaction conditions, reducing the environmental impact of chemical synthesis. For example, transaminases could be used for the asymmetric amination of a suitable diketone precursor, setting the stereochemistry of the amino group. Subsequently, a reductase could be employed for the stereoselective reduction of a ketone to the desired alcohol. The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, could provide a highly efficient and atom-economical route to the target molecule. cmu.edu

Another bio-inspired strategy is the use of biomimetic cascade reactions . These reactions are designed to mimic the key bond-forming events in the biosynthesis of natural products. For instance, the biosynthesis of many pyrrolidine alkaloids involves intramolecular Mannich-type reactions or reductive aminations of dialdehyde or keto-aldehyde precursors derived from amino acids. acs.org A synthetic route to this compound could be designed that utilizes a similar biomimetic cyclization of a strategically functionalized acyclic precursor. Such cascade reactions can rapidly build molecular complexity from simple starting materials.

Furthermore, the use of renewable starting materials is a key tenet of green chemistry and is inherently bio-inspired. Many simple pyrrolidine derivatives can be synthesized from natural precursors like proline and other amino acids. mpg.de While the specific substitution pattern of this compound may not be directly accessible from a common amino acid, it may be possible to devise a synthetic route that utilizes a chiral pool starting material derived from a natural product, thereby introducing chirality in an efficient manner.

Development of High-Throughput Screening Methodologies for Catalytic Activity

The discovery of new catalysts and the optimization of reaction conditions are often the most time-consuming aspects of synthetic chemistry. High-throughput screening (HTS) methodologies have emerged as a powerful tool to accelerate this process by allowing for the rapid and parallel evaluation of large numbers of catalysts and reaction parameters. nih.gov For the synthesis and functionalization of this compound, the development of bespoke HTS assays could be transformative.

A key challenge in HTS for catalysis is the development of rapid and reliable analytical methods to determine reaction outcomes, such as yield and enantioselectivity. For reactions involving the synthesis of the pyrrolidine ring, one could envision an HTS workflow that utilizes mass spectrometry or fluorescence-based assays to quickly identify reaction conditions that lead to product formation. nih.gov For example, if a key step in the synthesis is a C-N bond-forming reaction, a library of potential catalysts (e.g., transition metal complexes with various ligands) could be screened in a 96-well plate format. acs.org After the reaction, a rapid analysis method would identify the "hits"—catalysts that show promising activity.

Once a synthetic route to this compound is established, HTS methods could be employed to explore its potential as an organocatalyst. For example, its ability to catalyze asymmetric aldol (B89426) or Michael reactions could be evaluated. This would involve screening the catalyst against a library of substrates under various conditions (solvents, additives, temperature). The enantioselectivity of the reactions could be rapidly determined using chiral chromatography or spectroscopic methods like circular dichroism. mpg.de

The integration of robotics and automated data analysis with HTS platforms can further accelerate the discovery process. chemcatbio.org An automated workflow could be designed to prepare catalyst solutions, dispense reagents, run reactions under controlled conditions, and perform the final analysis. The large datasets generated from these experiments can be analyzed using machine learning algorithms to identify trends and predict optimal reaction conditions, guiding further research in a data-driven manner. youtube.com

Table 3: High-Throughput Screening Techniques for Pyrrolidine Synthesis and Catalysis

| HTS Technique | Application | Measured Parameter | Throughput |

| Infrared Thermography | Screening for exothermic reactions | Reaction rate | High |

| Mass Spectrometry (e.g., MISER-MS) | Product identification and quantification | Yield, conversion | Very High |

| Fluorescence Spectroscopy | Detection of specific functional groups | Conversion | High |

| Chiral HPLC/SFC | Enantioselectivity determination | Enantiomeric excess (ee) | Medium |

| Circular Dichroism | Rapid enantioselectivity screening | Enantiomeric excess (ee) | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.